molecular formula C12H13NOS B7513959 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B7513959
M. Wt: 219.30 g/mol
InChI Key: CBJKSPQMAHFSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzothiazine family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and pain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. Additionally, it has been found to possess analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is its potent biological activity, making it a valuable tool for studying various biological processes and developing new drugs. Additionally, it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine. One of the major areas of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Furthermore, the development of new synthetic methods and analogs of this compound may lead to the discovery of even more potent and selective drugs.

Synthesis Methods

The synthesis of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine involves the reaction of cyclopropanecarbonyl chloride with 2-aminobenzenethiol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. One of the major research areas is the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and pain. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory and pain-relieving drugs.

properties

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12(9-5-6-9)13-7-8-15-11-4-2-1-3-10(11)13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJKSPQMAHFSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine

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